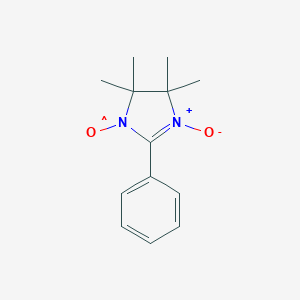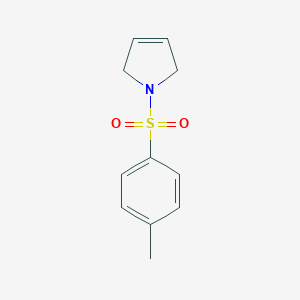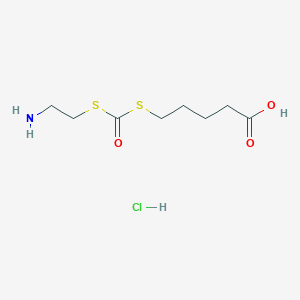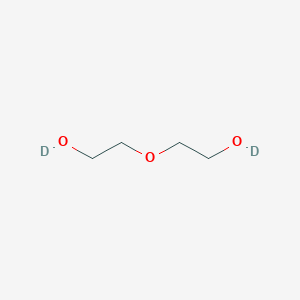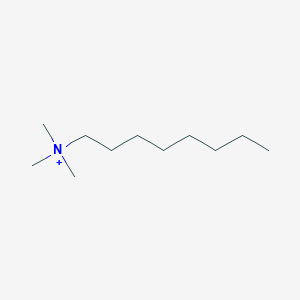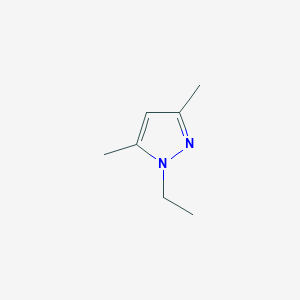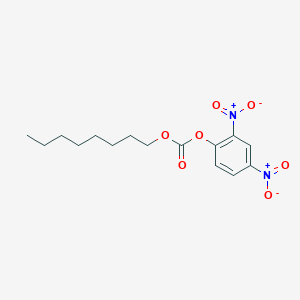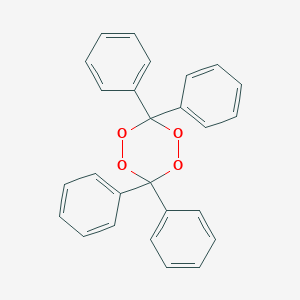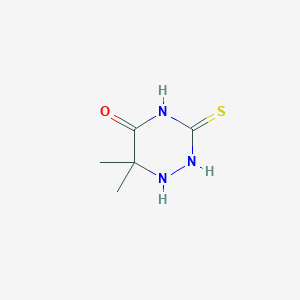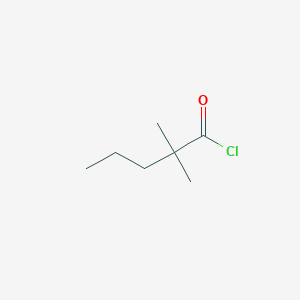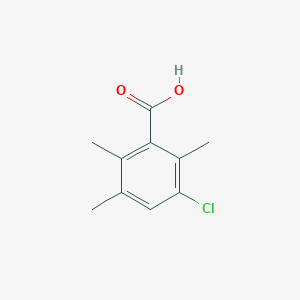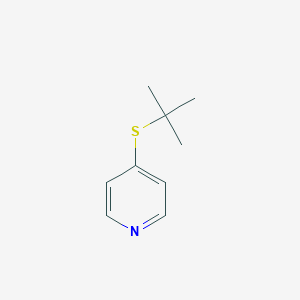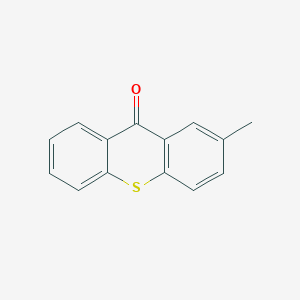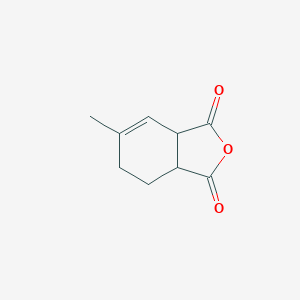
5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione
説明
The compound of interest, 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, is a chemical structure that is closely related to various dihydroisobenzofuran derivatives. These derivatives are significant in the field of organic chemistry due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss several related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of dihydrobenzofuran derivatives can be achieved through various methods. For instance, a Lewis acid-catalyzed domino reaction involving 1,2-addition/1,4-addition/elimination processes has been used to synthesize 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with high yields . This method demonstrates the potential for creating complex structures from simpler precursors like 2,5-dimethylfuran and 1,3-dicarbonyls. Similarly, the synthesis of related compounds such as 5H-dibenzo[c,e]azepine-5,7(6H)-diones from benzamides via palladium-catalyzed double C-H bond activation indicates the versatility of transition metal-catalyzed reactions in forming dihydroisobenzofuran derivatives .
Molecular Structure Analysis
The molecular structure of dihydroisobenzofuran derivatives has been extensively studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of novel phthalide derivatives, revealing their crystallization in specific space groups and providing detailed geometrical parameters . Additionally, DFT calculations have been used to optimize geometries and calculate electronic properties such as HOMO and LUMO energies, which are crucial for understanding the reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of dihydroisobenzofuran derivatives can be influenced by their molecular structure. For example, the presence of substituents on the dihydroisobenzofuran ring can lead to selective oxidation reactions, as seen in the oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, where the sulfide moiety undergoes oxidation with different reagents to yield sulfoxides, N-oxides, and sulfones . These reactions highlight the susceptibility of the dihydroisobenzofuran ring to electrophilic attack and the potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroisobenzofuran derivatives are closely related to their molecular structures. The presence of electron-donating or electron-withdrawing groups can significantly affect properties such as solubility, melting point, and reactivity. For instance, the crystal and molecular structure analysis of a precursor to a natural product, 5,7-dihydroxy-4,6-dimethyl-1(3H)-isobenzofuranone, provides insights into the intermolecular interactions that can influence the compound's physical state and reactivity . Additionally, the antioxidant activity and DNA binding affinity of these compounds can be assessed through various assays, indicating their potential biological relevance .
科学的研究の応用
Synthesis of Derivatives
A study by Mohammadizadeh, Saberi, and Taghavi (2016) presents a simple and efficient procedure for synthesizing 5-methyl-3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives. This process involves a condensation reaction between ninhydrin and various 1,3-dicarbonyl compounds followed by oxidative cleavage. The syntheses are conducted in water at room temperature, yielding high-productivity results (Mohammadizadeh, Saberi, & Taghavi, 2016).
Keto-Enol Tautomerism Study
Pires et al. (2016) investigated the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives, including their structural assignments supported by NMR, IR, MS/MS, and molecular modeling analyses. This study provides insights into the chemical behavior and stability of these compounds in different states and conditions (Pires et al., 2016).
Cyclocondensation Reactions
Research by Antonov, Dmitriev, and Maslivets (2021) explores the reaction of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate, leading to the formation of furo[2,3-b]pyridines. This study provides a method for synthesizing these compounds, which could be significant in various chemical applications (Antonov, Dmitriev, & Maslivets, 2021).
Metabolite Synthesis
Piggott and Wege (2003) synthesized 5-Hydroxy-3-methylnaphtho[2,3-c]furan-4,9-dione, a metabolite isolated from Aloe ferox and Bulbine capitata. This research contributes to understanding the synthesis pathways of naturally occurring compounds and their potential applications (Piggott & Wege, 2003).
Conjugation and Hydrogen Bonding
Arrieta, Haglund, and Mostad (2000) studied the conjugation and hydrogen bonding in a curcumin analogue, which sheds light on the structural characteristics and potential applications of similar compounds in fields like medicinal chemistry (Arrieta, Haglund, & Mostad, 2000).
特性
IUPAC Name |
6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h4,6-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKJDNQKGCKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058692 | |
| Record name | 4-Methyl-delta-3-tetrahydrophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione | |
CAS RN |
19438-64-3 | |
| Record name | 3a,4,5,7a-Tetrahydro-6-methyl-1,3-isobenzofurandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-delta-3-tetrahydrophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



